molecular formula C21H19NO2S B2391666 N-(1-(thiophen-2-yl)propan-2-yl)-9H-xanthene-9-carboxamide CAS No. 1209159-53-4

N-(1-(thiophen-2-yl)propan-2-yl)-9H-xanthene-9-carboxamide

Cat. No.: B2391666
CAS No.: 1209159-53-4
M. Wt: 349.45
InChI Key: YEXRLADSMLZCOK-UHFFFAOYSA-N
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Description

N-(1-(thiophen-2-yl)propan-2-yl)-9H-xanthene-9-carboxamide is a compound that features a thiophene ring and a xanthene core Thiophene is a five-membered aromatic ring containing sulfur, known for its stability and electronic properties The xanthene core is a tricyclic structure that is often used in dyes and fluorescent materials

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-(thiophen-2-yl)propan-2-yl)-9H-xanthene-9-carboxamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms could enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(1-(thiophen-2-yl)propan-2-yl)-9H-xanthene-9-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) or organometallic reagents like Grignard reagents.

Major Products

    Oxidation: Thiophene S-oxides.

    Reduction: Dihydrothiophene derivatives.

    Substitution: Halogenated thiophene derivatives or organometallic adducts.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(1-(thiophen-2-yl)propan-2-yl)-9H-xanthene-9-carboxamide involves its interaction with specific molecular targets. The thiophene ring can participate in π-π stacking interactions, while the xanthene core can engage in hydrogen bonding and other non-covalent interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(1-(thiophen-2-yl)propan-2-yl)-9H-xanthene-9-carboxamide is unique due to its combination of a thiophene ring and a xanthene core, which imparts distinct electronic and structural properties. This combination allows for diverse applications in various fields, making it a versatile compound for scientific research and industrial use.

Properties

IUPAC Name

N-(1-thiophen-2-ylpropan-2-yl)-9H-xanthene-9-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19NO2S/c1-14(13-15-7-6-12-25-15)22-21(23)20-16-8-2-4-10-18(16)24-19-11-5-3-9-17(19)20/h2-12,14,20H,13H2,1H3,(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEXRLADSMLZCOK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC=CS1)NC(=O)C2C3=CC=CC=C3OC4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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